Mannitol 1-acetate

Description

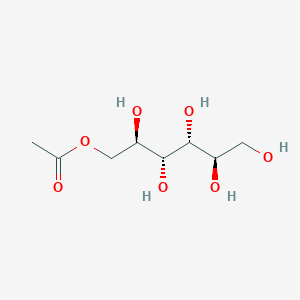

Structure

3D Structure

Properties

CAS No. |

28976-37-6 |

|---|---|

Molecular Formula |

C8H16O7 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] acetate |

InChI |

InChI=1S/C8H16O7/c1-4(10)15-3-6(12)8(14)7(13)5(11)2-9/h5-9,11-14H,2-3H2,1H3/t5-,6-,7-,8-/m1/s1 |

InChI Key |

XEMCIUAYUWMMMF-WCTZXXKLSA-N |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC(=O)OCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Advanced Synthetic Methodologies for Mannitol 1 Acetate

Established Reaction Pathways for Mannitol (B672) 1-Acetate Production

The primary and most common method for synthesizing Mannitol 1-Acetate is through the esterification of mannitol.

Catalyzed Esterification of Mannitol with Acetic Anhydride (B1165640) in the Presence of Specific Catalysts (e.g., Pyridine (B92270), Sodium Acetate)

The synthesis of this compound can be achieved by reacting mannitol with acetic anhydride. ontosight.ai This reaction is typically facilitated by a catalyst to enhance the reaction rate and yield. Common catalysts for this acetylation process include pyridine and sodium acetate (B1210297). ontosight.airesearchgate.net

Pyridine acts as a basic catalyst, which deprotonates the hydroxyl groups of mannitol, making them more nucleophilic and reactive towards the acetic anhydride. researchgate.netderpharmachemica.com The mechanism involves the formation of a more reactive N-acyl pyridinium (B92312) intermediate. derpharmachemica.com Sodium acetate, a salt of a weak acid and strong base, can also be used as a catalyst. prepchem.com The reaction involves heating the mixture of mannitol, acetic anhydride, and the catalyst. prepchem.com For instance, the synthesis of mannitol hexaacetate, a fully acetylated derivative, involves heating mannitol with acetic anhydride and fused sodium acetate. prepchem.com To obtain this compound specifically, careful control of reaction conditions is necessary to favor mono-acetylation at the primary hydroxyl group and prevent over-acetylation. vulcanchem.com

The general reaction can be summarized as: C₆H₁₄O₆ (Mannitol) + (CH₃CO)₂O (Acetic Anhydride) --(Catalyst)--> C₈H₁₆O₇ (this compound) + CH₃COOH (Acetic Acid)

| Catalyst | Role |

| Pyridine | Acts as a basic catalyst, activating the hydroxyl groups of mannitol. researchgate.netderpharmachemica.com |

| Sodium Acetate | Functions as a catalyst for the acetylation reaction. prepchem.com |

Optimization Studies in Chemical Synthesis for Enhanced Yields and Purity of this compound

Optimizing the synthesis of this compound is crucial for maximizing its yield and ensuring high purity, primarily by preventing the formation of di- or poly-acetylated byproducts. Key parameters for optimization include reaction time, temperature, and the molar ratio of reactants and catalyst.

Research on similar acetylation reactions highlights the importance of these factors. For example, in the acetylation of steroids, using an excess of acetic anhydride and monitoring the reaction progress via thin-layer chromatography (TLC) are crucial for driving the reaction to completion. researchgate.net Post-reaction workup, such as co-evaporation with toluene, is employed to remove residual pyridine. researchgate.net

For the synthesis of a specific mono-acetate like this compound, preventing polysubstitution is a significant challenge. vulcanchem.com Optimization would involve carefully controlling the stoichiometry of the reagents, potentially using a limited amount of acetic anhydride. Lowering the reaction temperature could also favor the more reactive primary hydroxyl groups over the secondary ones. Purification techniques like column chromatography are essential to isolate the desired this compound from the reaction mixture. researchgate.net

| Parameter | Influence on Synthesis |

| Reaction Temperature | Affects reaction rate and selectivity. Lower temperatures may favor mono-acetylation. |

| Molar Ratio of Reactants | Controlling the stoichiometry is key to preventing over-acetylation. |

| Catalyst Concentration | Influences the rate of reaction. |

| Reaction Time | Needs to be monitored to maximize the yield of the desired product without promoting side reactions. |

Exploration of Novel Synthetic Approaches for Regioselective Acetylation of Mannitol to this compound

Achieving regioselectivity—the preferential reaction at one specific site in a molecule with multiple reactive sites—is a key goal in the synthesis of compounds like this compound. Novel approaches are being explored to selectively acetylate the C1 hydroxyl group of mannitol.

One promising strategy is the use of protecting groups. This involves temporarily blocking the more reactive secondary hydroxyl groups to direct the acetylation to the primary C1 position. vulcanchem.com After the C1 hydroxyl is acetylated, the protecting groups on the other hydroxyls can be removed.

Enzymatic catalysis offers another avenue for regioselective synthesis. Lipases and esterases are known to catalyze acylation reactions with high specificity. acs.org While specific examples for the enzymatic synthesis of this compound are not extensively documented, the principle of using enzymes to achieve regioselective acylation of sugars is well-established. vulcanchem.comacs.org

Boron-based reagents have also been shown to mediate regioselective deacetylation, which could be part of a strategy to first per-acetylate mannitol and then selectively remove acetyl groups to yield this compound. acs.org For instance, boron trichloride (B1173362) (BCl₃) has been used for the regioselective deacetylation of peracetylated C-glycopyranosides. acs.org

Derivatization Strategies for this compound in Synthetic Organic Chemistry

Derivatization involves chemically modifying a compound to produce a new one with different properties, which can be useful for analysis or further synthesis. This compound itself can be considered a derivative of mannitol. ontosight.ai

Further derivatization of this compound can be envisioned for various purposes. For instance, the remaining free hydroxyl groups could be subjected to other chemical transformations, such as etherification or further esterification with different acyl groups, to create more complex molecules. These derivatives could serve as chiral building blocks in the synthesis of other complex organic molecules. chemrxiv.org

Analytical Characterization Techniques for Mannitol 1 Acetate in Research Applications

Chromatographic Methodologies for Identification and Quantification of Mannitol (B672) 1-Acetate

Chromatographic techniques are fundamental for the separation and analysis of mannitol 1-acetate and its derivatives. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most powerful and widely employed methods in this regard.

Gas Chromatography (GC) with Derivatization Strategies (e.g., Trimethylsilylation)

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. However, sugar alcohols like mannitol and its acetylated derivatives are often non-volatile. thermofisher.com To overcome this limitation, derivatization is employed to convert these polar compounds into more volatile and thermally stable forms suitable for GC analysis. thermofisher.comsigmaaldrich.com

Derivatization Strategies:

Acetylation: This process involves the reaction of the hydroxyl groups of mannitol with an acetylating agent, such as acetic anhydride (B1165640), to form mannitol hexaacetate, a more volatile derivative. nih.gov This method has been successfully used for the determination of mannitol in various samples, where the resulting derivative is separated on a capillary column and detected by a flame ionization detector (FID). nih.gov

Trimethylsilylation (TMS): This is another common derivatization technique where hydroxyl groups are converted to trimethylsilyl (B98337) ethers. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting TMS derivatives of mannitol are amenable to GC analysis and can be separated from other related compounds.

Instrumentation and Findings:

A typical GC system for analyzing derivatized this compound would consist of a capillary column, such as an SPB-608 or a mid-polarity 14% cyanopropylphenyl polysiloxane phase column, coupled with a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.comnih.gov The use of an MS detector offers high resolution and specificity, which is particularly advantageous for analyzing complex samples. innovareacademics.in Research has demonstrated that different isomers, such as acetylated glucitol and mannitol, can be distinguished by their retention times on the GC column, although they may exhibit similar fragmentation patterns in MS. glycopedia.eu

Table 1: GC Analysis Parameters for Mannitol Derivatives

| Parameter | Acetylation Derivatization | Trimethylsilylation Derivatization |

| Derivatizing Agent | Acetic Anhydride | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column Type | SPB-608 Capillary Column nih.gov | TR-5MS, 10% OV-17 mdpi.com |

| Detector | Flame Ionization Detector (FID) nih.gov | Mass Spectrometer (MS) mdpi.com |

| Typical Application | Quantification of mannitol in health food. nih.gov | Analysis of metabolites in biological samples. mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Mannitol-Related Structures

High-performance liquid chromatography is a versatile technique that is well-suited for the analysis of non-volatile and thermally labile compounds like mannitol and its derivatives without the need for derivatization. nih.govclemson.edu

Methodologies and Detectors:

Several HPLC methods have been developed for the analysis of mannitol-related structures. Hydrophilic interaction liquid chromatography (HILIC) is particularly effective for separating polar compounds. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. nih.gov This allows for the retention and separation of polar analytes like mannitol.

A variety of detectors can be coupled with HPLC for the detection of mannitol and its derivatives. While UV detectors can be used if the compound possesses a chromophore, many sugar alcohols, including mannitol, lack significant UV absorbance. innovareacademics.inrjptonline.org In such cases, alternative detectors are employed:

Refractive Index (RI) Detector: This detector is sensitive to changes in the refractive index of the mobile phase and is commonly used for the analysis of sugars and sugar alcohols. pan.olsztyn.plglsciences.com

Evaporative Light-Scattering Detector (ELSD): ELSD is a universal detector that can detect any non-volatile analyte and is particularly useful for compounds that lack a UV chromophore. nih.gov It has been successfully used in the analysis of pharmaceutical formulations containing mannitol. nih.gov

Research Findings:

HPLC methods have been validated for the quantification of mannitol in various matrices, demonstrating good linearity, accuracy, and precision. nih.gov For instance, a HILIC-ELSD method was developed and validated for the analysis of mannitol in a pharmaceutical formulation, effectively separating it from the active ingredient and other excipients. nih.gov Another study utilized an HPLC system with an RI detector to analyze the synthesis of a galactosyl mannitol derivative. pan.olsztyn.pl

Table 2: HPLC Methods for Mannitol Analysis

| Method | Column Type | Detector | Application |

| HILIC nih.gov | TSK-Gel Amide 80 nih.gov | ELSD nih.gov | Analysis of mannitol in pharmaceutical formulations. nih.gov |

| HPLC pan.olsztyn.pl | Shodex Asahipak NH2P pan.olsztyn.pl | RI pan.olsztyn.pl | Analysis of galactosyl mannitol derivatives. pan.olsztyn.pl |

| HPLC glsciences.com | InertSphere Sugar-2 glsciences.com | RI glsciences.com | USP harmonized method for mannitol analysis. glsciences.com |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment of this compound

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectrophotometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., H1 NMR, C13 NMR) for Mannitol Derivatives

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are crucial for the characterization of mannitol derivatives. nih.govrsc.org

Structural Elucidation:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum of this compound can be used to confirm the position of the acetate (B1210297) group. For example, studies on various mannitol derivatives have shown distinct signals for the different protons in the mannitol backbone and any substituent groups. tandfonline.comresearchgate.net

Research Findings:

Researchers have successfully used ¹H and ¹³C NMR to elucidate the structures of various mannitol derivatives, including those with acetyl and other functional groups. nih.govtandfonline.com For instance, the complete assignment of ¹H and ¹³C NMR chemical shifts has been reported for several mannitol-terminating oligosaccharides. nih.gov In another study, the ¹H-NMR spectra of acylated polyurethanes derived from mannitol showed a clear shift of the proton signal adjacent to the hydroxyl group upon acylation, confirming the reaction. tandfonline.com

Table 3: Representative NMR Chemical Shifts for Mannitol Derivatives

| Nucleus | Mannitol (in D₂O) hmdb.ca | 3,4-O-Isopropylidene-D-mannitol (in DMSO-d6) tandfonline.com |

| ¹H NMR (ppm) | 3.6-3.8 (m) | 1.27 (s, CH₃), 3.52 (m, CH₂-1b), 3.84 (m, CH-3), 4.49 (t, OH), 5.12 (d, OH) |

| ¹³C NMR (ppm) | ~63 (C1, C6), ~70-72 (C2, C3, C4, C5) | 27.55 (C-5), 63.31 (C-1), 73.20 (C-3), 79.37 (C-2), 108.63 (C-4) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry in Mannitol-Related Compound Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) groups and the carbonyl (C=O) group of the acetate moiety. Studies have shown that the IR spectrum of mannitol exhibits strong O-H stretching vibrations. researchgate.net Upon acetylation, a new strong absorption band corresponding to the C=O stretching of the ester group would appear, typically in the range of 1735-1750 cm⁻¹. The appearance of new peaks in the range of 1730 cm⁻¹–1645 cm⁻¹ in heated mannitol samples has been attributed to the formation of carbonyl groups. aimspress.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry:

UV-Vis spectrophotometry measures the absorption of ultraviolet or visible light by a compound. Mannitol itself does not have a significant chromophore and therefore does not absorb strongly in the UV-Vis region. innovareacademics.inresearchgate.net However, if a chromophoric group is introduced through derivatization, UV-Vis spectrophotometry can be used for quantification. In some cases, thermal degradation of mannitol can lead to the formation of compounds that do absorb in the UV-Vis range. aimspress.comresearchgate.net For instance, heating mannitol at high temperatures can produce species that absorb at wavelengths around 208 nm, 260 nm, and 314 nm. researchgate.net

Table 4: Key Spectroscopic Data for Mannitol Derivatives

| Technique | Functional Group/Transition | Characteristic Wavenumber/Wavelength |

| IR Spectroscopy | O-H stretch (in mannitol) | ~3200-3400 cm⁻¹ researchgate.net |

| C=O stretch (in acetate) | ~1735-1750 cm⁻¹ | |

| UV-Vis Spectrophotometry | n → σ* (in mannitol) | No significant absorption in the standard UV-Vis range. innovareacademics.in |

| Degradation products | ~208 nm, 260 nm, 314 nm researchgate.net |

Enzyme-Linked Assays for the Detection and Quantification of Mannitol-Related Substrates and Products

Enzyme-linked assays offer a highly specific and sensitive method for the detection and quantification of mannitol and related compounds. These assays are based on the catalytic activity of enzymes that specifically interact with the target analyte.

Principle of the Assay:

A common enzymatic assay for D-mannitol involves the use of mannitol dehydrogenase (MDH). bioassaysys.com This enzyme catalyzes the oxidation of D-mannitol to D-fructose, with the concomitant reduction of a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. bioassaysys.comsigmaaldrich.com

D-Mannitol + NAD⁺ <--MDH--> D-Fructose + NADH + H⁺

The production of NADH can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. innovareacademics.in Alternatively, the NADH produced can be coupled to a colorimetric reaction. For example, NADH can reduce a formazan (B1609692) dye, such as MTT, to produce a colored product that can be measured at a specific wavelength (e.g., 450 nm or 620 nm). bioassaysys.comoup.com The rate of the reaction or the amount of colored product formed is directly proportional to the concentration of mannitol in the sample.

Research Findings and Applications:

Enzymatic assays for mannitol have been developed and are commercially available in kit form. bioassaysys.com These assays are characterized by their high sensitivity, with linear detection ranges often in the low millimolar to micromolar concentrations. bioassaysys.com They are also convenient, with simple "add-mix-read" procedures that can be adapted for high-throughput screening in 96-well plates. bioassaysys.comoup.com These assays have been applied to the determination of mannitol in a variety of samples, including food, beverages, and biological fluids like urine. researchgate.net

Table 5: Characteristics of Enzyme-Linked Assays for Mannitol

| Parameter | Description | Reference |

| Enzyme | Mannitol Dehydrogenase (MDH) | bioassaysys.com |

| Principle | Oxidation of mannitol to fructose (B13574) with reduction of NAD⁺ to NADH. | bioassaysys.comsigmaaldrich.com |

| Detection Method | Spectrophotometric (increase in absorbance at 340 nm or colorimetric). | innovareacademics.inbioassaysys.comoup.com |

| Linear Detection Range | e.g., 0.007 to 3 mM | bioassaysys.com |

| Applications | Quantification of mannitol in food, beverages, and biological samples. | researchgate.net |

Biochemical Interplay and Biological Significance of Mannitol 1 Acetate Within Polyol Metabolism Research

Relationship to Mannitol (B672) 1-Phosphate: A Pivotal Biological Intermediate

Mannitol 1-phosphate (M1P) is a key intermediate in the synthesis and breakdown of mannitol in a wide array of organisms. Its central position in these pathways makes it a critical point of regulation.

In many fungi, bacteria, and algae, the primary route for mannitol biosynthesis begins with the glycolytic intermediate, fructose (B13574) 6-phosphate (F6P). wur.nlfrontiersin.orgresearchgate.net This pathway involves two main enzymatic steps:

Reduction of Fructose 6-Phosphate: The enzyme mannitol-1-phosphate dehydrogenase (M1PDH) catalyzes the reduction of F6P to mannitol 1-phosphate. This reaction typically utilizes NADH as a cofactor. frontiersin.orgfrontiersin.orgasm.org

Dephosphorylation of Mannitol 1-Phosphate: Subsequently, a specific phosphatase, mannitol-1-phosphate phosphatase (M1PP), hydrolyzes the phosphate (B84403) group from M1P to yield free mannitol and inorganic phosphate. frontiersin.orgfrontiersin.orgasm.org

This two-step pathway is crucial for producing mannitol, which serves various physiological roles, including as an osmoprotectant, a storage compound, and a scavenger of reactive oxygen species. nih.govdoi.org In some bacteria, such as Acinetobacter baumannii, M1PDH and M1PP activities are carried out by a single bifunctional enzyme, which facilitates the efficient and unidirectional synthesis of mannitol. pnas.org

Table 1: Key Enzymes in Mannitol 1-Phosphate Biosynthesis

| Enzyme | EC Number | Reaction | Organism Type |

|---|---|---|---|

| Mannitol-1-phosphate dehydrogenase (M1PDH) | 1.1.1.17 | Fructose 6-phosphate + NADH + H⁺ ⇌ Mannitol 1-phosphate + NAD⁺ | Fungi, Bacteria, Algae |

| Mannitol-1-phosphate phosphatase (M1PP) | 3.1.3.22 | Mannitol 1-phosphate + H₂O → Mannitol + Phosphate | Fungi, Bacteria, Algae |

The breakdown of mannitol in many microorganisms is essentially the reverse of its synthesis, funneling it back into central carbon metabolism.

Transport and Phosphorylation: Extracellular mannitol is often transported into the cell via a phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS). This process simultaneously transports and phosphorylates mannitol to yield mannitol 1-phosphate. wur.nlnih.govnih.gov

Oxidation to Fructose 6-Phosphate: The intracellular mannitol 1-phosphate is then oxidized back to fructose 6-phosphate by M1PDH, this time using NAD⁺ as the cofactor. wur.nlnih.govontosight.ai The resulting F6P can then directly enter the glycolytic pathway to be used for energy production. ontosight.ainih.gov

This catabolic sequence allows microorganisms to utilize mannitol as a viable carbon and energy source. ontosight.ainih.gov The regulation of these pathways is critical for adapting to the availability of different carbon sources in the environment. ontosight.ai

Biosynthetic Pathways of Mannitol 1-Phosphate from Fructose 6-Phosphate in Microorganisms and Fungi

Enzymatic Activities Associated with Mannitol and its Phosphorylated Forms and their Potential Relevance to Mannitol 1-Acetate

The enzymes that act on mannitol and M1P are highly specific. The introduction of an acetyl group at the C1 position of mannitol to form this compound would likely alter its interaction with these enzymes.

M1PDH (EC 1.1.1.17) is a key enzyme that interconverts fructose 6-phosphate and mannitol 1-phosphate. wur.nlnih.gov It exhibits high specificity for its substrates. nih.gov For instance, the M1PDH from the red alga Caloglossa continua shows very high specificity for F6P and M1P and does not react with other sugar phosphates like glucose 6-phosphate or fructose 1,6-bisphosphate. nih.gov

The catalytic activity of M1PDH can be influenced by environmental factors such as salt concentration. In C. continua, the enzyme's optimal pH and affinity for F6P are altered by the presence of NaCl, suggesting a direct regulatory mechanism in response to osmotic stress. nih.gov In Staphylococcus aureus, M1PDH is crucial for withstanding pH, high-salt, and oxidative stress. nih.govasm.org

Potential Relevance to this compound: The high substrate specificity of M1PDH suggests that this compound would not be a substrate for this enzyme. The acetyl group at the C1 position would sterically hinder the binding of the molecule to the active site, which is tailored for a phosphate group at that position. Therefore, it is unlikely that this compound could be directly synthesized from an acetylated precursor by M1PDH or be converted into a glycolytic intermediate via this enzyme.

Mannitol-1-phosphate phosphatase (M1PP) (EC 3.1.3.22) catalyzes the final step in mannitol biosynthesis, the dephosphorylation of M1P. frontiersin.orgfrontiersin.org This enzyme is also highly specific for its substrate. vliz.be Research on M1Pase from the brown alga Ectocarpus sp. shows that the enzyme is specific for mannitol-1-P and displays redox sensitivity, a property not observed in other M1Pases. mdpi.com In some organisms, M1PP activity is inhibited by its product, mannitol, providing a feedback regulatory mechanism. vliz.be

Potential Relevance to this compound: Given the high specificity of M1PP for mannitol 1-phosphate, it is improbable that it could act on this compound to remove the acetyl group. The chemical nature of the acetyl ester bond is significantly different from the phosphoester bond cleaved by M1PP.

Mannitol dehydrogenase (MDH) is another important enzyme in mannitol metabolism, but it acts on free mannitol rather than its phosphorylated form. There are two main types of MDH:

NAD⁺-dependent Mannitol 2-dehydrogenase (EC 1.1.1.67): This enzyme catalyzes the oxidation of D-mannitol to D-fructose. creative-enzymes.comsigmaaldrich.com It is involved in the catabolism of mannitol in many bacteria and fungi. frontiersin.orgcreative-enzymes.com

NADP⁺-dependent Mannitol Dehydrogenase (EC 1.1.1.138): This enzyme also catalyzes the interconversion of mannitol and fructose but uses NADP⁺/NADPH as cofactors. frontiersin.orgfrontiersin.org In some fungi, it was initially thought to be part of a mannitol cycle, oxidizing mannitol to fructose. frontiersin.org

The MDH from Candida magnoliae is a tetramer with a high specificity for D-fructose and D-mannitol and is thought to be the key enzyme for mannitol production from fructose in this yeast. asm.org In plants, MDH can be induced in response to fungal pathogens that secrete mannitol, as a defense mechanism to degrade the fungal-derived mannitol. vliz.be

Table 2: Comparison of Dehydrogenases in Mannitol Metabolism

| Enzyme | EC Number | Typical Reaction | Cofactor | Primary Role |

|---|---|---|---|---|

| Mannitol-1-phosphate dehydrogenase (M1PDH) | 1.1.1.17 | Fructose 6-phosphate ⇌ Mannitol 1-phosphate | NAD⁺/NADH | Biosynthesis/Catabolism |

| Mannitol 2-dehydrogenase (MDH) | 1.1.1.67 | D-Mannitol ⇌ D-Fructose | NAD⁺/NADH | Catabolism |

| Mannitol dehydrogenase (NADP⁺) | 1.1.1.138 | D-Mannitol ⇌ D-Fructose | NADP⁺/NADPH | Biosynthesis/Catabolism |

Based on a comprehensive review of scientific literature, there is no available research on the specific biochemical effects and interactions of This compound as detailed in the requested outline. The topics specified, particularly concerning comparative analysis with Mannitol 1-phosphate in bacterial mutants and its role in enzymatic systems, pertain to research conducted on Mannitol 1-phosphate .

The scientific phenomena described in the outline subsections—such as intracellular accumulation in bacterial mutants, metabolic disruption, and the inhibition of lipid incorporation—are well-documented effects of Mannitol 1-phosphate , not this compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the compound "this compound" due to the absence of the specified research data.

However, an article on Mannitol 1-phosphate could be generated that would accurately cover the detailed research findings mentioned in your outline.

Applications and Emerging Research Frontiers for Mannitol 1 Acetate As a Chemical Reagent

Utilization of Mannitol (B672) 1-Acetate in Biochemical and Molecular Biology Experiments

Mannitol 1-acetate, a derivative of the sugar alcohol mannitol, serves as a valuable reagent in various biochemical and molecular biology research applications. ontosight.ai Its utility stems from its specific chemical properties, which can be harnessed to influence biological processes and facilitate experimental procedures. ontosight.ai

Role in Protein Purification Methodologies

While direct, extensive research on this compound's specific role in protein purification is not widely documented, the parent compound, mannitol, is utilized in related applications. Mannitol can be employed as a flocculant for the purification of viral particles, a process that also involves the separation of viruses from contaminating host cell proteins. nsf.govresearchgate.net This process works by creating a web-like structure that entraps the viral particles, which can then be separated by microfiltration. nsf.govresearchgate.net Mannitol's ability to induce flocculation is attributed to its effect on the water structure surrounding the viral surface, effectively dehydrating it. nsf.govresearchgate.net This principle of using polyols like mannitol to manipulate the solubility and aggregation of biological macromolecules could potentially be extended to specific protein purification strategies, where this compound might offer modified properties. Additionally, polyols such as sorbitol and mannitol are known to be used as excipients to enhance the stability of proteins, like monoclonal antibodies, during low pH viral inactivation steps in purification processes. google.com

Application in Specialized Cell Culture Studies

In the realm of cell culture, mannitol and its derivatives are primarily recognized for their role as osmolytes and their involvement in cellular metabolism. Mannitol is used in cell culture media to, for example, protect cells from osmotic stress. sci-hub.se In studies involving certain bacteria, the metabolism of mannitol is a key area of investigation. For instance, in Salmonella typhimurium mutants lacking the enzyme mannitol-1-phosphate dehydrogenase, the addition of D-mannitol leads to the intracellular accumulation of mannitol-1-phosphate, which can inhibit growth. asm.org This highlights the importance of the mannitol metabolic pathway in cellular function. While direct applications of this compound in routine cell culture are not extensively detailed, its structural similarity to mannitol suggests potential use in studies focused on osmoprotection or as a carbon source for specific microbial strains. Furthermore, derivatives of mannitol are being explored for their ability to target specific glucose transporters (GLUTs), which are overexpressed in various cancers, making them valuable for developing diagnostic and therapeutic probes in cancer cell studies. ualberta.ca

Potential for this compound in Metabolic Engineering and Bioprocess Development as a Synthetic Precursor or Target

Metabolic engineering often focuses on optimizing the production of valuable compounds by modifying the metabolic pathways of microorganisms. Mannitol itself is a target product in various bioprocesses, with research aimed at enhancing its production in bacteria like Lactococcus lactis and Corynebacterium crenatum. nih.govnih.gov These efforts involve genetic modifications to increase the flux towards mannitol synthesis and to prevent its subsequent consumption by the cell. sci-hub.senih.govnih.gov

For instance, in Lactococcus lactis, overexpression of genes for mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase has been shown to significantly increase mannitol production from glucose. nih.gov Similarly, Corynebacterium crenatum has been engineered to produce L-tyrosine from mannitol. nih.gov In these contexts, while mannitol is the primary molecule of interest, the enzymatic reactions involved often proceed through phosphorylated intermediates like mannitol-1-phosphate. asm.orgnih.gov

The metabolism of mannitol can also be linked to the production of acetate (B1210297). In the thermophilic acetogenic bacterium Thermoanaerobacter kivui, mannitol is converted to acetate. frontiersin.org This conversion is dependent on the presence of external CO2, and in its absence, hydrogen gas is also produced. frontiersin.orgresearchgate.net This indicates a direct link between mannitol metabolism and acetate formation in certain microorganisms.

Given that this compound contains both a mannitol moiety and an acetate group, it could theoretically serve as a precursor in engineered pathways. Depending on the enzymatic capabilities of the host organism, the ester bond could be cleaved to release mannitol and acetate, which could then be funneled into desired metabolic routes. For example, the mannitol could be used for the production of other valuable chemicals, while the acetate could serve as a carbon and energy source or be converted into other products. acs.org The potential of using this compound as a direct substrate would depend on the identification or engineering of enzymes capable of recognizing and processing this specific molecule.

| Organism | Engineering Strategy | Target Product | Precursor(s) |

| Lactococcus lactis | Overexpression of mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase. nih.gov | Mannitol | Glucose |

| Corynebacterium crenatum | Overexpression of mtlD (mannitol 2-dehydrogenase) and pfkB. nih.gov | L-tyrosine | Mannitol, Glucose |

| Thermoanaerobacter kivui | Not applicable (natural metabolism) | Acetate | Mannitol |

| Escherichia coli | Introduction of mannitol-1-phosphate dehydrogenase. researchgate.net | Mannitol | Fructose (B13574) or Glucose |

Development of Novel Research Tools and Probes Based on Mannitol Acetate Structures for Studying Cellular Processes

The development of molecular probes is crucial for visualizing and understanding complex cellular processes. Sugar derivatives, including those of mannitol, are being actively investigated for this purpose. The rationale behind using sugar-based probes often lies in their ability to be recognized and transported by specific cellular machinery, such as glucose transporters (GLUTs). ualberta.ca

Derivatives of 2,5-anhydro-D-mannitol have been synthesized and evaluated for their potential to selectively bind to GLUT5, a fructose transporter that is overexpressed in certain types of cancer. ualberta.ca By modifying the mannitol structure, researchers aim to create molecules that can act as inhibitors or be tagged with imaging agents (like fluorescent dyes or radioisotopes) to serve as probes for detecting and studying cells with high GLUT5 expression. ualberta.ca

In a similar vein, this compound, or other acetylated forms of mannitol, could serve as a scaffold for the design of new research tools. The acetate group could be chemically modified to attach various functional groups, such as:

Fluorophores: For use in fluorescence microscopy to visualize the uptake and localization of the probe within cells.

Biotin: For affinity purification of proteins that interact with the mannitol-based probe.

Cross-linking agents: To identify binding partners of the probe within the cellular environment.

Q & A

Q. What computational tools are suitable for predicting this compound’s physicochemical properties?

- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT for pKa prediction) and molecular dynamics simulations (e.g., solvation free energy). Validate predictions against experimental data from pharmacopeial standards () .

Tables for Reference

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| NMR | Structural confirmation | δ 2.0–2.2 ppm (acetate), D2O solvent |

| GC-MS | Quantification in biological matrices | Derivatization with BSTFA, LOD: 0.1 µg/mL |

| Chiral HPLC | Enantiomeric purity | Chiralpak AD-H column, 90:10 hexane/IPA |

| Stability Study Design | Variables | Outcome Metrics |

|---|---|---|

| pH (4.0–7.4) | Degradation rate (k) | Half-life (t1/2) via HPLC |

| Temperature (25–37°C) | Arrhenius plot slope | Activation energy (Ea) calculation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.